Methyl 2-amino-4-cyano-5-methoxybenzoate
Description
Methyl 2-amino-4-cyano-5-methoxybenzoate is a benzoate derivative featuring an amino group at position 2, a cyano group at position 4, and a methoxy group at position 3. The cyano group enhances electron-withdrawing properties, influencing both chemical stability and interactions in biological systems, while the amino group provides a site for further functionalization .
Properties
IUPAC Name |
methyl 2-amino-4-cyano-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOALHMMXVIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-cyano-5-methoxybenzoate typically involves the reaction of 2-amino-4-cyano-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
2-amino-4-cyano-5-methoxybenzoic acid+methanolsulfuric acidMethyl 2-amino-4-cyano-5-methoxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyano-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-amino-4-cyano-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-cyano-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of Methyl 2-amino-4-cyano-5-methoxybenzoate can be contextualized by comparing it to analogous methyl benzoate derivatives. Below is a detailed analysis:
Methyl 2-Amino-4-Benzyloxy-5-Methoxybenzoate
- Substituents: Benzyloxy (position 4), amino (position 2), methoxy (position 5).
- Synthesis : Optimized via hydroxyl benzylation, nitration, and nitro-selective reduction, achieving an overall yield of 82.42% .
- Applications : A key intermediate in pharmaceuticals, leveraging the benzyloxy group for protection during synthesis.
Methyl 4-Acetamido-2-Hydroxybenzoate
- Substituents : Acetamido (position 4), hydroxy (position 2).
- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
- Applications : Used in synthesizing halogenated derivatives (e.g., 5-chloro or 5-bromo variants) for drug development.
- Comparison: The absence of a cyano group and presence of a hydroxy group increases polarity, impacting bioavailability.
Methyl 2-Methoxy-4-(Methylamino)-5-Thiocyanatobenzoate
- Substituents: Thiocyanate (position 5), methylamino (position 4), methoxy (position 2).
- Properties : Molecular formula C₁₁H₁₂N₂O₃S; molar mass 252.29 g/mol .
- Applications : Thiocyanate groups are reactive in nucleophilic substitutions, useful in pesticide synthesis.
- Comparison: The thiocyanate substituent introduces sulfur-based reactivity, distinct from the cyano group’s electronic effects.
Structural and Functional Analysis (Table 1)
Physicochemical Properties
- Stability: The electron-withdrawing cyano group may reduce susceptibility to hydrolytic degradation compared to esters with electron-donating groups (e.g., methoxy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
